Methyl 4-nonylbenzoate
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Overview
Description
Methyl 4-nonylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a nonyl group at the para position and an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-nonylbenzoate can be synthesized through the esterification of 4-nonylbenzoic acid with methanol. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nonylbenzoate undergoes various chemical reactions, including:
Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Nonanoic acid or nonanone.
Reduction: 4-nonylbenzyl alcohol.
Substitution: 4-bromo-4-nonylbenzoate or 4-nitro-4-nonylbenzoate.
Scientific Research Applications
Methyl 4-nonylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester functional group, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 4-nonylbenzoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect cellular processes and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Methyl 4-nonylbenzoate is unique due to the presence of the long nonyl chain, which imparts distinct physical and chemical properties compared to shorter alkyl chain esters like methyl benzoate or ethyl benzoate. The longer chain increases its hydrophobicity and affects its solubility and reactivity.
Properties
Molecular Formula |
C17H26O2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
methyl 4-nonylbenzoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
WBIDGCVTTFOIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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